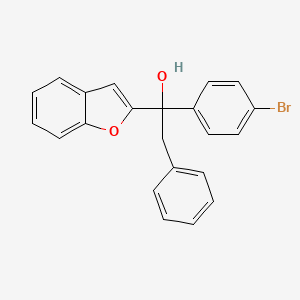
2-Benzofuranmethanol, alpha-(4-bromophenyl)-alpha-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofuranmethanol, alpha-(4-bromophenyl)-alpha-(phenylmethyl)- is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuranmethanol, alpha-(4-bromophenyl)-alpha-(phenylmethyl)- typically involves multi-step organic reactions. One common method might include:
Formation of Benzofuran Core: Starting with a suitable precursor, such as salicylaldehyde, which undergoes cyclization to form the benzofuran ring.
Introduction of Bromophenyl Group: A bromination reaction can be employed to introduce the bromophenyl group at the desired position.
Addition of Phenylmethyl Group: The phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming benzofuran ketones or aldehydes.
Reduction: Reduction reactions might convert the compound into its corresponding alcohols or amines.
Substitution: Various substitution reactions can occur, especially at the bromophenyl group, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran ketones, while reduction could produce benzofuran alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzofuranmethanol, alpha-(4-bromophenyl)-alpha-(phenylmethyl)- would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzofuranmethanol: Lacks the bromophenyl and phenylmethyl groups, making it less complex.
4-Bromobenzyl Alcohol: Contains the bromophenyl group but lacks the benzofuran core.
Benzyl Alcohol: Contains the phenylmethyl group but lacks the benzofuran core.
Uniqueness
2-Benzofuranmethanol, alpha-(4-bromophenyl)-alpha-(phenylmethyl)- is unique due to the combination of the benzofuran core with both bromophenyl and phenylmethyl groups. This structural complexity can lead to distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
89998-95-8 |
|---|---|
Formule moléculaire |
C22H17BrO2 |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
1-(1-benzofuran-2-yl)-1-(4-bromophenyl)-2-phenylethanol |
InChI |
InChI=1S/C22H17BrO2/c23-19-12-10-18(11-13-19)22(24,15-16-6-2-1-3-7-16)21-14-17-8-4-5-9-20(17)25-21/h1-14,24H,15H2 |
Clé InChI |
OYTXUNUMOOWQFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)(C3=CC4=CC=CC=C4O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


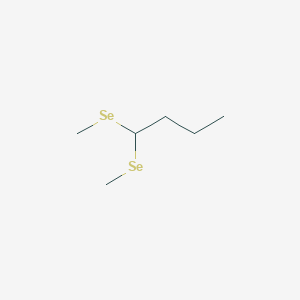
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
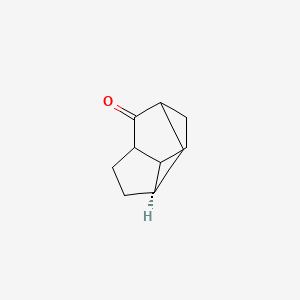
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
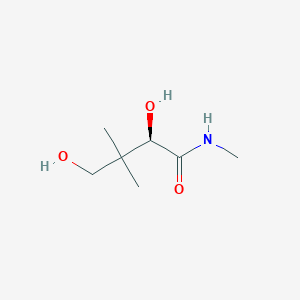

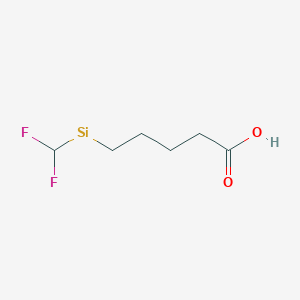
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
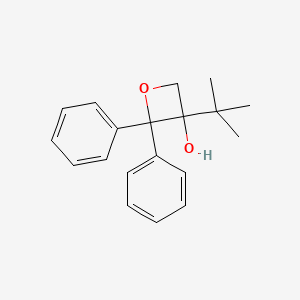
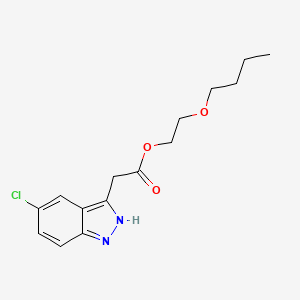
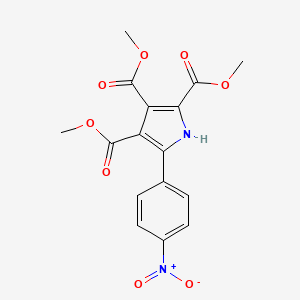
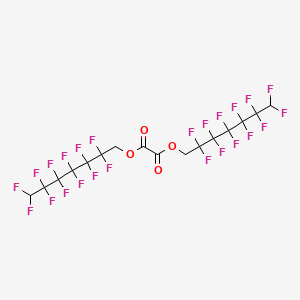
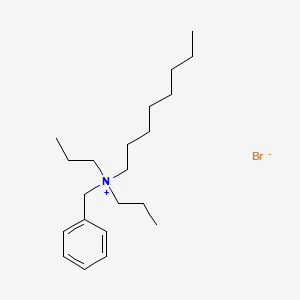
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
